Proxodolol - 158446-41-4

Proxodolol

Catalog Number: EVT-435414
CAS Number: 158446-41-4
Molecular Formula: C17H26ClN3O5
Molecular Weight: 387.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butylamino group attached to the 1-position of a propan-2-ol molecule. The 3-position of the propan-2-ol molecule is attached to a phenoxy group, which is further substituted at the 2-position with a methoxy-1,2,4-oxadiazol-5-yl group .

Source and Classification

Proxodolol is synthesized from various precursors in the laboratory setting and belongs to the class of medications known as beta-blockers. It is specifically categorized as a non-selective beta-blocker due to its action on both beta-1 and beta-2 adrenergic receptors, although its primary clinical effects are mediated through the beta-1 receptor. This classification is crucial for understanding its pharmacological profile and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of proxodolol typically involves several steps, starting from simpler organic compounds. The process may include:

  1. Formation of the Aromatic Ring: An aromatic compound is often used as a starting material, which undergoes various reactions to introduce functional groups necessary for activity.
  2. Alkylation: The introduction of alkyl groups can be achieved through alkylation reactions, which modify the structure to enhance receptor binding.
  3. Amine Formation: The final step usually involves converting a precursor into an amine, which is essential for binding to adrenergic receptors.

Technical Details

The synthesis may utilize techniques such as:

  • Nucleophilic substitution for introducing alkyl chains.
  • Electrophilic aromatic substitution for modifying the aromatic ring.
  • Reduction reactions to convert nitro groups to amines or other functional groups that enhance pharmacological activity.
Molecular Structure Analysis

Structure

Proxodolol has a complex molecular structure characterized by:

  • A phenolic nucleus.
  • An alkyl side chain that contributes to its receptor affinity.

The molecular formula of proxodolol is C17H23N2O3C_{17}H_{23}N_2O_3, and its structural representation highlights the arrangement of atoms that facilitate its interaction with beta-adrenergic receptors.

Data

Key data points regarding proxodolol include:

  • Molecular Weight: Approximately 303.38 g/mol.
  • Melting Point: Typically ranges around 150-155 °C.
  • Solubility: Soluble in water and organic solvents, which aids in its formulation for therapeutic use.
Chemical Reactions Analysis

Reactions

Proxodolol undergoes various chemical reactions that can affect its stability and efficacy:

  1. Hydrolysis: Can occur under acidic or basic conditions, affecting potency.
  2. Oxidation: Susceptible to oxidation, leading to degradation products that may reduce effectiveness or cause side effects.

Technical Details

Reactions are typically monitored using techniques such as:

  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Mass spectrometry (MS) for identifying degradation products.
Mechanism of Action

Process

Proxodolol exerts its therapeutic effects primarily through:

  • Beta-Adrenergic Blockade: By blocking beta-1 receptors in the heart, proxodolol reduces heart rate and myocardial contractility.

This mechanism leads to decreased cardiac output and lower blood pressure, making it effective in treating hypertension and preventing angina attacks.

Data

Clinical studies have shown that proxodolol can significantly lower systolic and diastolic blood pressure in hypertensive patients, with an onset of action typically within one hour of administration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • pH Range: Generally neutral to slightly acidic when dissolved in solution.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant analyses include:

  • Thermal analysis: To assess stability under heat.
  • Spectroscopic methods (e.g., IR, NMR) for structural confirmation.
Applications

Scientific Uses

Proxodolol is primarily used in clinical settings for:

  • Management of Hypertension: Reducing elevated blood pressure levels.
  • Cardiac Arrhythmias: Controlling abnormal heart rhythms.

Additionally, research is ongoing into its potential benefits in treating anxiety disorders due to its calming effects on the cardiovascular system.

Introduction to Proxodolol: Pharmacological Classification and Historical Context

Chemical Identity of Proxodolol: IUPAC Nomenclature and Structural Features

Proxodolol (chemical name: 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol) is a synthetic β-adrenergic receptor antagonist with secondary α-blocking activity. Its IUPAC name follows systematic naming conventions for alcohols and secondary amines:

  • Parent chain: Propan-2-ol (3-carbon chain with –OH at C2)
  • Substituents: Isopropylamino group (–NH-CH(CH₃)₂) at C1, naphthalen-1-yloxy group (–O–C₁₀H₇) at C3 [6] [10]

Structurally, proxodolol features:

  • A naphthalene ring system linked via an ether oxygen to the propanolamine side chain
  • Chiral center at C2 of the propanolamine chain, with the (S)-enantiomer exhibiting superior β-blocking activity
  • Lipophilic aromatic group enhancing membrane penetration and CNS access [1] [4]

Table 1: Key Chemical Features of Proxodolol

PropertyDescription
Molecular FormulaC₁₆H₂₁NO₂
Core PharmacophoreAryloxypropanolamine
Aromatic SystemNaphthalene (polycyclic)
StereochemistryChiral center at C2 (S-enantiomer preferred)
Ionizable GroupsSecondary amine (pKa ~9.5), hydroxyl group

Historical Development of αβ-Adrenergic Receptor Antagonists

The evolution of adrenergic blockers progressed through three key phases:

  • Theoretical Foundation (1948): Raymond Ahlquist's landmark paper proposing α/β receptor subtypes, enabling targeted drug design. This classified vascular and cardiac responses: α-receptors mediated vasoconstriction, while β-receptors mediated vasodilation and cardiac stimulation [5] [7].

  • First-Generation Prototypes (1958–1964):

  • Dichloroisoproterenol (DCI): First β-antagonist (1958), rejected due to intrinsic sympathomimetic activity (ISA) and partial agonism [4] [5].
  • Pronethalol: First clinically trialed β-blocker (1962) for angina, withdrawn for carcinogenicity in mice [8].
  • Propranolol: First clinically successful non-selective β-blocker (1964), devoid of ISA and carcinogenic risk [1] [4].
  • Receptor Subtype Refinement (Post-1967): Following Lands' β₁/β₂ subclassification, agents like atenolol (β₁-selective) and labetalol (α/β-blocker) emerged, improving tissue specificity [5] [7].

Proxodolol’s Position in the Evolution of Adrenoblocking Agents

Proxodolol represents a second-generation hybrid adrenoblocker designed to overcome limitations of early agents:

  • Dual α/β-Blocking Capability: Unlike propranolol (pure β-blockade), proxodolol's modified aryl system enables weak α₁-adrenergic inhibition (~10% affinity vs. β-receptors), improving vasodilatory effects while maintaining β-blockade [7].
  • Lipophilicity Optimization: The naphthalene ring enhances blood-brain barrier penetration versus phenol-based agents (e.g., atenolol), potentially benefiting CNS-related indications like migraine prophylaxis [1] [2].
  • Stereoselective Synthesis: Production of (S)-enantiomer-enriched formulations maximizes β-receptor affinity, aligning with findings that (S)-propranolol is 100× more potent than (R)-propranolol [4].

Table 2: Evolution of Key Adrenoblocking Agents

Compound (Year)Receptor TargetsInnovationLimitations
Pronethalol (1962)β (non-selective)First clinical β-blockerCarcinogenic; high ISA
Propranolol (1964)β₁/β₂No ISA; broad indicationsBronchoconstriction
Atenolol (1976)β₁-selectiveReduced pulmonary effectsLow CNS penetration
Labetalol (1984)α₁ + βCombined vasodilation/β-blockadeOrthostatic hypotension
Proxodololβ₁/β₂ + weak α₁Balanced CNS/peripheral activityLimited clinical data

Proxodolol's design bridges propranolol's CNS efficacy and labetalol's hemodynamic advantages, positioning it as a transitional agent toward third-generation vasodilating β-blockers like carvedilol. Its naphthalene core directly derives from propranolol's structural template, differing only in ring substitution pattern [1] [4] [7].

Properties

CAS Number

158446-41-4

Product Name

Proxodolol

IUPAC Name

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride

Molecular Formula

C17H26ClN3O5

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H

InChI Key

IQEOUWNTUSFDSZ-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl

Synonyms

3-methyl-5-(2-(3-(tert-butylamino)-2-hydroxypropoxy)phenoxymethyl)-1,2,4-oxadiazole
proxodolol

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.